molecular formula C5H10FNO B2623671 (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine CAS No. 1932392-51-2

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine

Katalognummer B2623671
CAS-Nummer: 1932392-51-2
Molekulargewicht: 119.139
InChI-Schlüssel: NMAXCYNKJLHMPY-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydro-pyran derivative and has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Wirkmechanismus

The exact mechanism of action of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine is not fully understood. However, it is believed to modulate the activity of ion channels and receptors in the central nervous system, leading to its pharmacological effects. Specifically, this compound has been found to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of many inflammatory disorders. Additionally, this compound has been shown to increase the activity of GABA-A receptors, leading to its anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine is its high yield and purity during synthesis. This makes it a suitable compound for large-scale production and for use in preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are many potential future directions for the research and development of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine. One area of interest is its potential use in the treatment of pain and inflammation-related disorders, such as arthritis and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, more research is needed to optimize the synthesis method and improve the bioavailability and efficacy of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine for clinical use.
In conclusion, (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine is a promising compound with potential therapeutic applications. Its synthesis method has been optimized for large-scale production, and it has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. Future research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets.

Synthesemethoden

The synthesis of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine involves the reaction of 4-fluoro-3-hydroxybutanal with an amine in the presence of a reducing agent. This reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown anticonvulsant activity, indicating its potential use in the management of epilepsy and other seizure disorders.

Eigenschaften

IUPAC Name

(3R,4R)-4-fluorooxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXCYNKJLHMPY-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.